

An In-depth Technical Guide to 2-(Difluoromethyl)-4-fluorobenzaldehyde

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Compound of Interest

Compound Name: 2-(Difluoromethyl)-4-fluorobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Difluoromethyl)-4-fluorobenzaldehyde is a key fluorinated aromatic aldehyde that serves as a versatile building block in modern medicinal chemistry and organic synthesis. The strategic placement of a difluoromethyl group and a fluorine atom on the benzaldehyde scaffold imparts unique electronic properties and reactivity, making it a valuable intermediate for the synthesis of complex, biologically active molecules. The difluoromethyl (CF₂H) group, in particular, is of growing interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amino groups, potentially enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.^{[1][2][3]} This guide provides a comprehensive technical overview of the core chemical properties, spectroscopic signature, synthesis, and reactivity of **2-(Difluoromethyl)-4-fluorobenzaldehyde**, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's properties is foundational to its application. This section details the key physical and spectroscopic data for **2-(Difluoromethyl)-4-fluorobenzaldehyde**.

Core Physicochemical Properties

The macroscopic and physical properties of the compound are summarized below. These data are critical for reaction setup, solvent selection, and purification procedures.

Property	Value
Molecular Formula	C ₈ H ₅ F ₃ O
Molecular Weight	178.12 g/mol
CAS Number	866522-55-2
Appearance	Not explicitly available; likely a solid or liquid at room temperature.
Predicted XlogP	2.1[4]
Monoisotopic Mass	174.02925 Da[4]

Note: Experimental data for properties like melting and boiling points are not readily available in the searched literature. Researchers should perform their own characterization.

Spectroscopic Signature for Structural Elucidation

Spectroscopic analysis provides the definitive structural confirmation of **2-(Difluoromethyl)-4-fluorobenzaldehyde**. While a full spectrum for this specific isomer is not publicly available, the expected characteristics can be inferred from related structures and general principles.[5][6][7]

- ¹H NMR (Nuclear Magnetic Resonance):** The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (likely a singlet around δ 9.9-10.4 ppm), the aromatic protons (complex multiplets in the δ 7.0-8.0 ppm region), and a characteristic triplet for the difluoromethyl proton (CHF₂) due to coupling with the two fluorine atoms (²J-H,F), typically found further downfield.

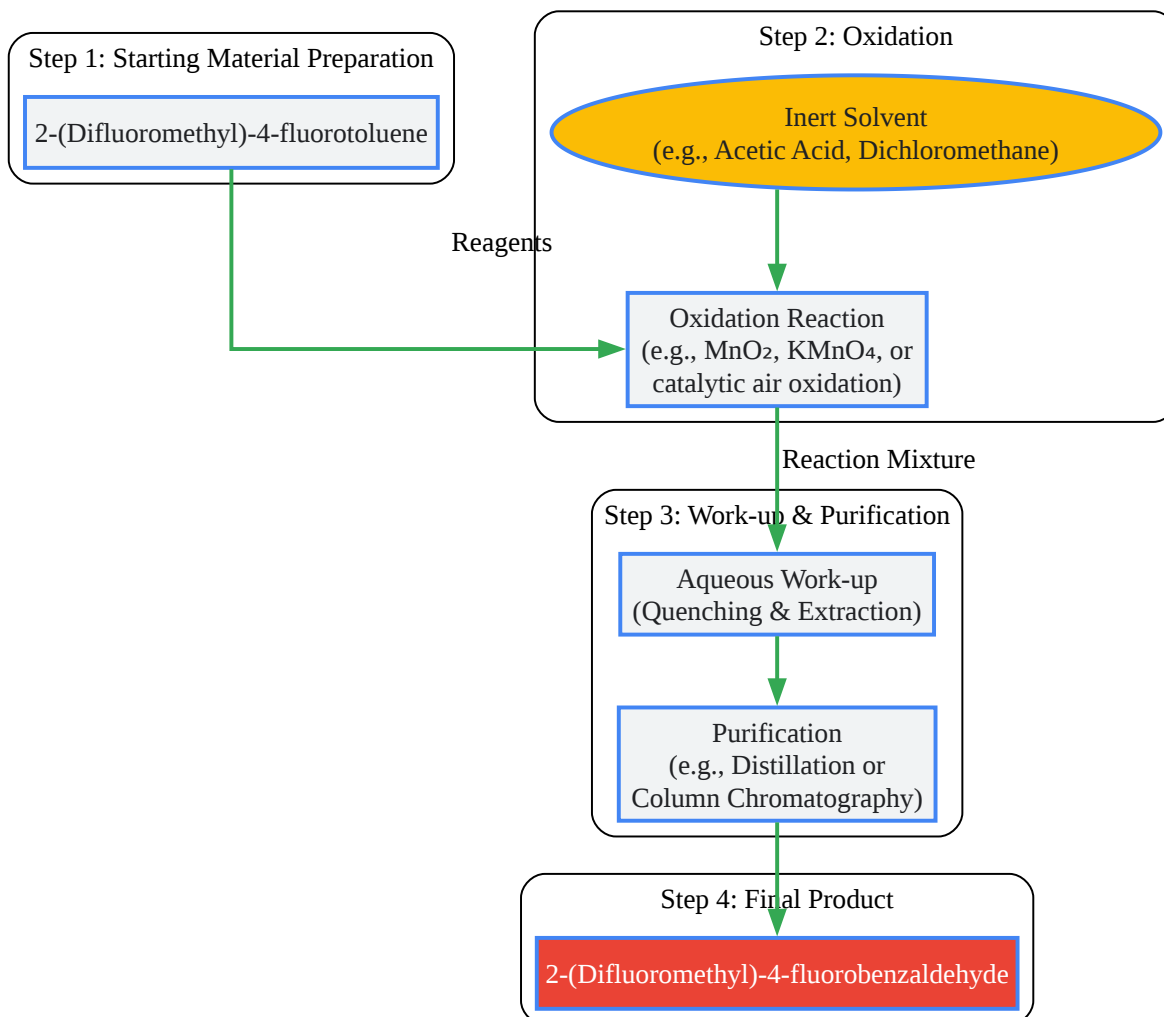
- ¹³C NMR: The carbon spectrum will feature the aldehydic carbonyl carbon ($\delta \sim 190$ ppm), aromatic carbons (δ 110-170 ppm) showing complex splitting patterns due to C-F coupling, and the difluoromethyl carbon ($\delta \sim 110$ -115 ppm) appearing as a triplet ($^1J_{C,F}$).^[5]
- ¹⁹F NMR: The fluorine NMR will be most informative, showing two distinct signals. One signal will correspond to the fluorine on the aromatic ring, and the other, a doublet, will correspond to the two equivalent fluorine atoms of the difluoromethyl group, split by the adjacent proton ($^2J_{H,F}$).
- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M^+) at m/z 178.^[4] Predicted adducts include $[M+H]^+$ at m/z 179.03653 and $[M+Na]^+$ at m/z 201.01847.^[4] Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) and hydrogen.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm^{-1}), aromatic C=C stretching vibrations (1450 - 1600 cm^{-1}), and strong C-F stretching bands (1100 - 1300 cm^{-1}).

Synthesis and Manufacturing

The synthesis of fluorinated benzaldehydes often involves multi-step processes. While a specific, documented synthesis for **2-(Difluoromethyl)-4-fluorobenzaldehyde** was not found, a logical synthetic approach can be designed based on established methodologies for related compounds.^{[8][9][10]} A common strategy involves the oxidation of a corresponding toluene derivative.

Proposed Synthetic Workflow: Oxidation of 2-(Difluoromethyl)-4-fluorotoluene

This approach is analogous to methods used for preparing similar compounds like 2,4-difluorobenzaldehyde from 2,4-difluorotoluene.^{[8][10]} The key is the selective oxidation of the methyl group to an aldehyde without affecting the sensitive fluoro-substituents.



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Caption: Proposed workflow for the synthesis of **2-(Difluoromethyl)-4-fluorobenzaldehyde**.

Exemplary Experimental Protocol (Hypothetical)

This protocol is adapted from general procedures for toluene oxidation.[8][10] Note: This is a conceptual procedure and requires laboratory optimization and safety assessment.

- **Reaction Setup:** To a solution of 2-(difluoromethyl)-4-fluorotoluene (1.0 eq) in glacial acetic acid, add a catalytic system, such as a mixture of cobalt acetate and sodium bromide.
- **Oxidant Addition:** Introduce an oxidant, like hydrogen peroxide (H₂O₂), dropwise to the stirred solution while maintaining the reaction temperature, for instance, at 105°C.[8]
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Quenching and Extraction:** After completion, cool the reaction mixture to room temperature and quench it by pouring it into cold water or an appropriate quenching agent. Extract the product into an organic solvent like dichloromethane.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield pure **2-(difluoromethyl)-4-fluorobenzaldehyde**.

Reactivity and Applications in Drug Development

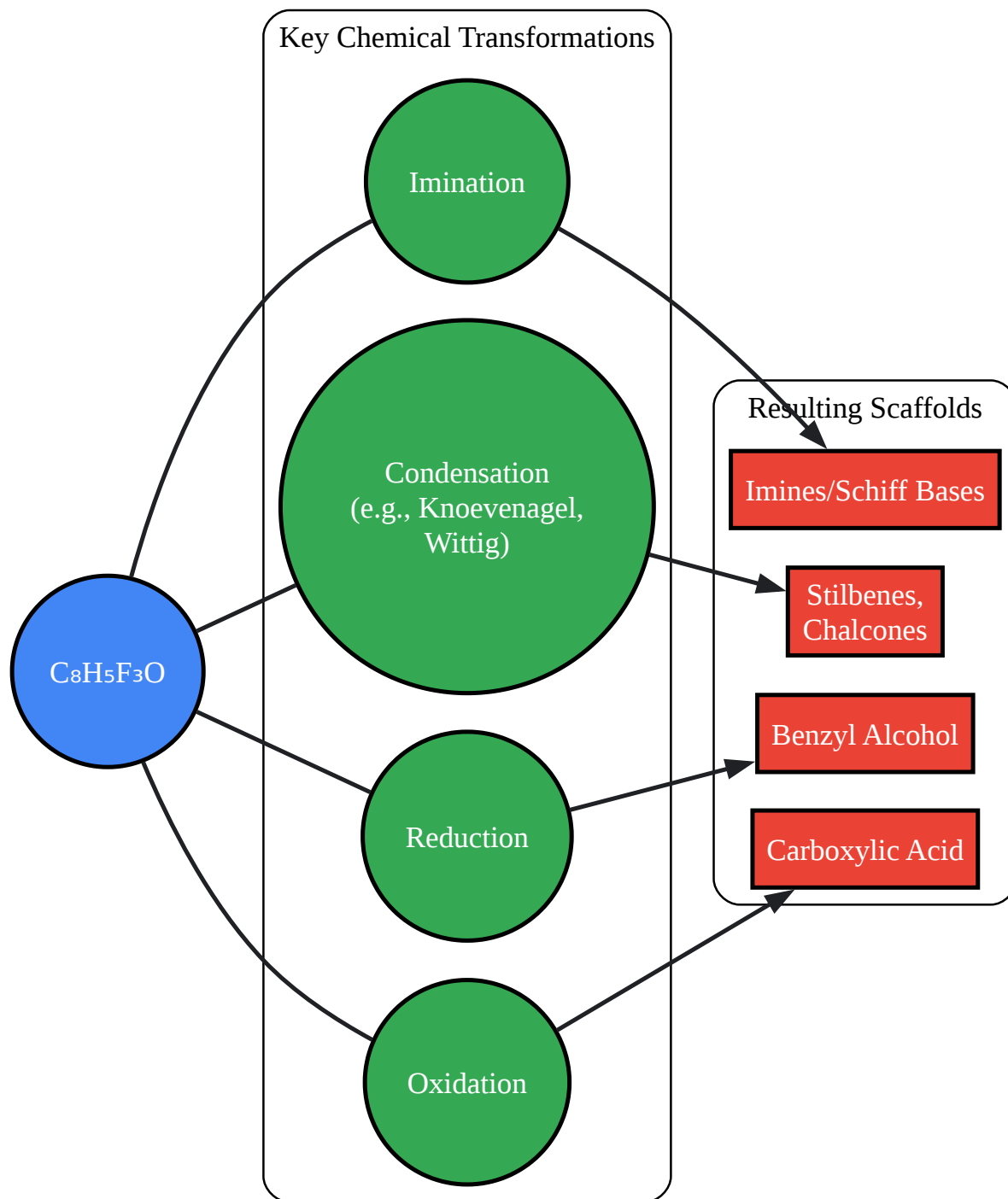
The chemical behavior of **2-(Difluoromethyl)-4-fluorobenzaldehyde** is governed by the interplay between the aldehyde functionality and the two types of fluorine substituents.

Core Reactivity

- **Aldehyde Group:** The aldehyde is the primary site of reactivity, susceptible to nucleophilic attack. It can undergo standard aldehyde transformations such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones.
- **Difluoromethyl Group (CHF₂):** This group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (S_NAr), particularly at positions ortho and para to it. The CHF₂ group is generally stable but can participate in specific transformations under harsh conditions. Crucially, it

serves as a lipophilic hydrogen bond donor, a valuable property in drug design for enhancing target binding.[\[2\]](#)

- 4-Fluoro Group: The fluorine atom at the para position also deactivates the ring towards electrophilic substitution. Its presence is a key feature for modulating the electronic properties and metabolic stability of derivative molecules.[\[11\]](#)



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